5-Oxo-2-propylhexanoic acid

Description

General Overview of Oxo-Carboxylic Acids in Chemical Biology

Oxo-carboxylic acids, also known as keto acids, are organic compounds that feature both a carboxylic acid group and a ketone group. wikipedia.org These molecules are pivotal in a multitude of metabolic pathways. wikipedia.org Depending on the position of the ketone group relative to the carboxylic acid, they are classified as alpha-, beta-, or gamma-keto acids, each with distinct chemical properties and biological roles. wikipedia.org

Alpha-keto acids are centrally involved in the Krebs cycle and glycolysis, and often arise from the oxidative deamination of amino acids. wikipedia.org Beta-keto acids are typically formed through the Claisen condensation. wikipedia.org Gamma-keto acids, such as levulinic acid, have the ketone group at the third carbon from the carboxylic acid. wikipedia.org These compounds are versatile starting materials in organic synthesis and are key players in various biological systems. researchgate.net

Structural Classification and IUPAC Nomenclature of 5-Oxo-2-propylhexanoic Acid

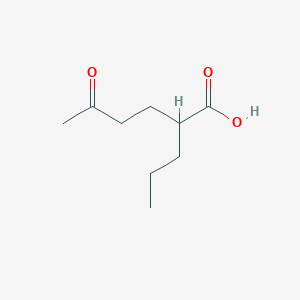

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is This compound . nih.gov This name precisely describes its molecular structure: a six-carbon chain (hexanoic acid) with a ketone (oxo) group at the fifth carbon and a propyl group attached to the second carbon. The presence of the propyl group at the alpha-carbon (C2) classifies it as a branched-chain fatty acid. The ketone at the gamma-position (C5) relative to the carboxyl group also places it within the gamma-keto acid family.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 10297-76-4 | nih.govmolport.com |

| Molecular Formula | C9H16O3 | nih.govmolport.com |

| Molecular Weight | 172.22 g/mol | nih.govmolport.com |

| SMILES | CCCC(CCC(=O)C)C(=O)O | nih.govmolport.com |

| InChIKey | WHJQRBCIFNCODR-UHFFFAOYSA-N | nih.gov |

Positioning this compound within Related Metabolomic and Synthetic Research Domains

The study of this compound is situated at the intersection of several key research areas.

In the realm of metabolomics , the analysis of metabolites in biological systems, this compound is relevant to the study of fatty acid metabolism. Targeted metabolomic approaches are often employed to quantify short-chain fatty acids and branched-chain amino acids, which can serve as precursors for the synthesis of BCFAs. mdpi.comnih.gov The presence and concentration of specific BCFAs and their derivatives can serve as biomarkers for various metabolic states and diseases. mdpi.comoup.com For instance, alterations in the profiles of oxo-carboxylic acids can indicate perturbations in mitochondrial function. researchgate.net

From a synthetic chemistry perspective, the preparation of branched-chain fatty acids and their derivatives is an active area of research. researchgate.net The synthesis of such molecules can be challenging, often requiring multi-step procedures to achieve the desired structure and purity. acs.org The development of efficient synthetic routes is crucial for producing these compounds for further biological investigation. Processes for the preparation of related oxo-carboxylic acids, such as 5-oxohexanoic acid, have been developed, highlighting the industrial interest in this class of compounds. google.comgoogle.com

The unique structure of this compound, combining features of both BCFAs and keto acids, makes it a compelling subject for future research to elucidate its potential biological activities and metabolic significance.

Properties

IUPAC Name |

5-oxo-2-propylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-8(9(11)12)6-5-7(2)10/h8H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJQRBCIFNCODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310766 | |

| Record name | 5-Oxo-2-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10297-76-4 | |

| Record name | 5-Oxo-2-propylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-2-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Oxo 2 Propylhexanoic Acid

De Novo Synthetic Strategies for 5-Oxo-2-propylhexanoic Acid

The creation of γ-keto acids like this compound can be accomplished through several synthetic methodologies. A prominent and versatile approach utilizes the acetoacetic ester synthesis, which allows for the sequential introduction of alkyl groups.

A conceivable de novo pathway for synthesizing this compound commences with the alkylation of a β-keto ester, such as ethyl acetoacetate. The process is initiated by deprotonating the α-carbon with a suitable base, commonly sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate subsequently reacts with a propyl halide (e.g., 1-bromopropane) in an S(_N)2 fashion to yield 2-propyl-3-oxobutanoic acid ethyl ester. The subsequent step involves a Michael addition, where the alkylated β-keto ester is reacted with an acrylate, like ethyl acrylate, in the presence of a base to extend the carbon backbone. The synthesis culminates in the hydrolysis of the ester functionalities, followed by decarboxylation of the intermediate β-keto acid upon heating, to afford the final product, this compound. aklectures.comlibretexts.org

An alternative synthetic route involves the reaction of dicarboxylic dihalides with organoaluminum compounds. google.com For instance, a substituted succinyl chloride could potentially react with a propyl aluminum chloride derivative, which upon hydrolysis, would yield the target γ-keto acid. google.com

Table 1: Potential De Novo Synthetic Route

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, 1-Bromopropane | Sodium ethoxide | 2-Propyl-3-oxobutanoic acid ethyl ester | Alkylation |

| 2 | 2-Propyl-3-oxobutanoic acid ethyl ester, Ethyl acrylate | Base (e.g., Sodium ethoxide) | Diethyl 2-acetyl-2-propylpentanedioate | Michael Addition |

| 3 | Diethyl 2-acetyl-2-propylpentanedioate | Acid or Base, Heat | This compound | Hydrolysis & Decarboxylation |

Stereoselective Synthesis Approaches for Chiral Analogs

The construction of chiral analogs of this compound, with a defined stereocenter at the C-2 position, necessitates the use of stereoselective synthetic methods. A well-established strategy is the application of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction.

For instance, an achiral ester can be transformed into a chiral amide by reacting it with a chiral amine. The resulting chiral amide can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. The subsequent alkylation of this enolate with a propyl halide is directed by the chiral auxiliary, leading to a product with high diastereoselectivity. The final step involves the removal of the chiral auxiliary to furnish the enantiomerically enriched 2-propyl-5-oxohexanoic acid.

Organocatalysis presents another powerful tool for asymmetric synthesis. Specifically, the organocatalytic direct aldol reaction, often catalyzed by proline derivatives, has proven effective in the enantioselective formation of new stereocenters in reactions between ketones and α-keto acids. nih.gov This methodology holds potential for adaptation to the synthesis of chiral analogs of this compound.

Table 2: General Stereoselective Approach Using a Chiral Auxiliary

| Step | Starting Material | Reagents/Auxiliary | Intermediate | Key Transformation |

|---|---|---|---|---|

| 1 | Suitable ester | Chiral amine | Chiral amide | Amide formation |

| 2 | Chiral amide | Strong base (e.g., LDA), Propyl halide | Alkylated chiral amide | Diastereoselective alkylation |

| 3 | Alkylated chiral amide | Acid or base | Enantiomerically enriched 2-propyl-5-oxohexanoic acid | Removal of chiral auxiliary |

Functional Group Interconversions of this compound

The dual functionality of this compound, possessing both a ketone and a carboxylic acid, allows for a range of chemical modifications. The ketonic carbonyl can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)), resulting in the formation of 5-hydroxy-2-propylhexanoic acid.

The carboxylic acid moiety can also be reduced to a primary alcohol, a transformation that typically requires a more potent reducing agent like LiAlH(_4). Achieving selective reduction of the carboxylic acid in the presence of the ketone can be challenging and often necessitates the protection of the ketone group.

While decarboxylation, the elimination of the carboxyl group as carbon dioxide, is a characteristic reaction of β-keto acids, it is less favorable for γ-keto acids like this compound and generally requires more stringent reaction conditions. libretexts.orgmasterorganicchemistry.com

Preparation of Esters, Amides, and Other Derivatized Forms for Research Purposes

For investigational studies, this compound can be readily converted into a variety of derivatives. The carboxylic acid can be esterified through the Fischer esterification method, which involves heating the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comyoutube.com For instance, reacting this compound with methanol and a catalytic amount of sulfuric acid will produce methyl 5-oxo-2-propylhexanoate.

The synthesis of amide derivatives is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl(_2)). The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide.

Table 3: Preparation of Common Derivatives

| Derivative | Reactants | Reagents | Product |

|---|---|---|---|

| Ester | This compound, Methanol | H(_2)SO(_4) (catalyst) | Methyl 5-oxo-2-propylhexanoate |

| Amide | This compound, Ammonia | 1. SOCl(_2), 2. NH(_3) | 5-Oxo-2-propylhexanamide |

Development of Novel Protecting Group Strategies for Ketone and Carboxyl Functionalities

In the context of multi-step organic synthesis, the selective protection of one functional group in this compound is often crucial. The ketone group can be protected as an acetal or ketal by reacting the compound with a diol, such as ethylene glycol, under acidic conditions. oup.com The resulting cyclic acetal is stable to basic and nucleophilic reagents but can be easily removed with aqueous acid. oup.com

The carboxylic acid functionality is frequently protected as an ester, for example, a methyl or ethyl ester. oup.com These esters are generally robust under neutral and mildly acidic or basic conditions and can be deprotected via hydrolysis with a base like sodium hydroxide, followed by acidification. oup.com

For more intricate synthetic sequences, the use of orthogonal protecting groups is advantageous. fiveable.me Orthogonal protecting groups can be removed under distinct conditions, enabling the selective deprotection of one functional group while others remain intact. For example, a silyl (B83357) ester could protect the carboxylic acid (cleaved by a fluoride source), while an acetal protects the ketone (cleaved by acid). fiveable.me

Table 4: Common Protecting Groups

| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |

|---|---|---|---|

| Ketone | Acetal (from ethylene glycol) | Ethylene glycol, Acid catalyst | Aqueous acid |

| Carboxylic Acid | Methyl ester | Methanol, Acid catalyst | 1. NaOH, 2. H(_3)O(^+) |

Metabolic and Biochemical Pathway Investigations of 5 Oxo 2 Propylhexanoic Acid

Theoretical Biogenesis and Oxidative Metabolism Pathways

The generation of 5-Oxo-2-propylhexanoic acid is primarily understood through theoretical metabolic pathways, as it is a minor metabolite of valproic acid. Its structure suggests that it is a product of oxidative processes acting on the hexanoic acid backbone.

Omega-oxidation is a significant pathway for the metabolism of fatty acids, including VPA. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid chain. In the case of VPA, cytochrome P450 enzymes, particularly from the CYP2C9 and CYP2A6 families, are involved in its oxidation. clinpgx.org These enzymes can hydroxylate VPA at the omega (5th) position to form 5-hydroxy-2-propylhexanoic acid (5-OH-VPA). nih.gov Subsequent oxidation of this alcohol intermediate by dehydrogenases would yield the corresponding ketone, this compound. This multi-step process is a plausible route for the formation of this metabolite.

Table 1: Proposed Omega-Oxidation Pathway for this compound Formation

| Step | Precursor | Key Enzyme System | Product |

|---|---|---|---|

| 1 | Valproic Acid | Cytochrome P450 (e.g., CYP2A6, CYP2C9) | 5-hydroxy-2-propylhexanoic acid |

Beta-oxidation, a primary route for fatty acid degradation, is also a major pathway for VPA metabolism, accounting for about 40% of its disposition. clinpgx.orgnih.gov While the typical beta-oxidation of VPA leads to metabolites like 3-Oxo-2-propylpentanoic acid, it is less likely to be the direct pathway for the formation of this compound due to the position of the oxo group. However, it's conceivable that intermediates of beta-oxidation could be shunted into other metabolic routes that might eventually lead to the formation of this compound, although this is not considered the primary pathway. The metabolism of VPA via beta-oxidation is known to be complex and can be incomplete. researchgate.net

The enzymatic machinery responsible for the biotransformation of VPA is diverse. The key enzyme families implicated in the formation or transformation of this compound include:

Cytochrome P450 (CYP) Enzymes : Specifically, CYP2A6, CYP2B6, and CYP2C9 are known to be involved in the oxidative metabolism of VPA, leading to hydroxylated metabolites like 4-OH-VPA and 5-OH-VPA. nih.govmdpi.com

UDP-Glucuronosyltransferases (UGTs) : While glucuronidation is a major metabolic pathway for VPA itself, it is also possible that this compound or its precursors could undergo conjugation with glucuronic acid, facilitated by UGT enzymes. nih.govmdpi.com

Comparative Metabolic Profiling with Structurally Related Valproic Acid Metabolites

A comparative analysis of the metabolism of structurally similar VPA metabolites can provide insights into the biochemical pathways involved.

3-Oxo-2-propylpentanoic acid, also known as 3-keto-VPA, is a well-established product of the beta-oxidation of valproic acid. researchgate.netproquest.com Its formation occurs through a sequence of enzymatic reactions within the mitochondria, including dehydrogenation, hydration, and oxidation, which are characteristic of the beta-oxidation spiral. The presence of this metabolite in urine is considered an indicator of this metabolic pathway. researchgate.net

4-Oxo-2-propylpentanoic acid is another ketone metabolite of VPA. Its formation is thought to result from the oxidation of 4-hydroxy-2-propylpentanoic acid (4-OH-VPA), which is formed via the action of cytochrome P450 enzymes. nih.govnih.gov This indicates that, similar to this compound, its biogenesis is linked to CYP-mediated oxidation rather than the primary beta-oxidation pathway.

Table 2: Comparison of Key Keto-Metabolites of Valproic Acid

| Metabolite | Precursor Pathway | Key Precursor | Position of Oxo Group |

|---|---|---|---|

| 3-Oxo-2-propylpentanoic acid | Beta-Oxidation | 3-hydroxyvalproyl-CoA | 3 |

| 4-Oxo-2-propylpentanoic acid | CYP-mediated Oxidation | 4-hydroxy-2-propylpentanoic acid | 4 |

Investigation of Hydroxylated Analog Metabolisms (e.g., 5-Hydroxy-2-propylpentanoic Acid)

The metabolism of valproic acid is complex, involving several pathways, including glucuronidation, beta-oxidation, and cytochrome P450 (CYP) enzyme-mediated oxidation. nih.govmdpi.com A key route in the oxidative metabolism of VPA is hydroxylation, which leads to the formation of various hydroxylated metabolites, including 5-hydroxyvalproic acid (5-OH-VPA). nih.govmdpi.com This process is primarily carried out by hepatic cytochrome P450 isoenzymes. nih.gov

The formation of 5-OH-VPA is a result of omega (ω) hydroxylation, a common metabolic reaction for fatty acids. nih.gov Research has identified that the primary CYP isoenzymes responsible for the formation of 5-OH-VPA are CYP2C9, CYP2B6, and CYP2A6. nih.govmdpi.com In vitro studies using human liver microsomes have demonstrated the roles of these specific enzymes in the hydroxylation of VPA. nih.gov

Following its formation, 5-hydroxyvalproic acid can undergo further metabolic transformations. One significant subsequent step is the oxidation of the hydroxyl group to form a ketone, which would theoretically yield a 5-oxo derivative. tandfonline.com This oxidation of hydroxylated metabolites to their corresponding oxo-derivatives is a recognized metabolic pathway. tandfonline.com

Below is a data table summarizing the key enzymes involved in the formation of hydroxylated VPA metabolites.

| Metabolite | Precursor | Key Enzymes Involved | Metabolic Pathway |

| 5-Hydroxyvalproic acid (5-OH-VPA) | Valproic Acid | CYP2C9, CYP2B6, CYP2A6 | ω-Oxidation |

| 4-Hydroxyvalproic acid (4-OH-VPA) | Valproic Acid | CYP2C9, CYP2B6, CYP2A6, CYP3A5 | ω-1 Oxidation |

| 3-Hydroxyvalproic acid (3-OH-VPA) | Valproic Acid | CYP2A6 | ω-2 Oxidation |

Exploration of this compound in Endogenous Biochemical Networks

Given its structural similarity to fatty acids, valproic acid and its metabolites are known to interact with and influence endogenous biochemical networks, particularly those related to lipid metabolism. nih.govnih.gov VPA itself is a substrate for the fatty acid beta-oxidation pathway, which primarily occurs in the mitochondria. nih.gov This interaction can lead to significant effects on cellular energy metabolism.

The metabolites of VPA, including hydroxylated and potentially oxo-derivatives, can also affect these pathways. For instance, VPA is known to inhibit enzymes involved in fatty acid metabolism. nih.gov This interference can lead to an accumulation of fatty acids and triglycerides in liver cells, a condition known as hepatic steatosis. nih.govfrontiersin.org

Furthermore, VPA and its metabolites can impact the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.gov The beta-oxidation of VPA produces metabolites that can enter the TCA cycle. clinpgx.org However, the accumulation of certain VPA metabolites can also disrupt the normal functioning of this central metabolic pathway.

The potential interactions of VPA and its metabolites with endogenous pathways are summarized in the table below.

| Endogenous Pathway | Interaction with VPA/Metabolites | Potential Consequences |

| Fatty Acid β-Oxidation | VPA is a substrate and its metabolites can inhibit key enzymes. | Impaired mitochondrial function, altered energy metabolism. nih.govnih.gov |

| Tricarboxylic Acid (TCA) Cycle | VPA metabolites can enter the cycle. | Alterations in cellular respiration and energy production. nih.gov |

| Triglyceride Synthesis | VPA can increase the expression of genes involved in triglyceride synthesis. | Accumulation of lipids in hepatocytes (hepatic steatosis). nih.gov |

| Urea (B33335) Cycle | Certain VPA metabolites can inhibit enzymes of the urea cycle. | Potential for hyperammonemia. researchgate.net |

Advanced Analytical Methodologies for the Detection and Characterization of 5 Oxo 2 Propylhexanoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Oxo-2-propylhexanoic acid from complex sample mixtures, enabling accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly after a derivatization step to increase its volatility. nih.govcopernicus.org Carboxylic acids and other polar compounds are often converted to more volatile esters or silyl (B83357) derivatives before GC analysis. nih.govcopernicus.org For instance, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid and any hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, which are more suitable for GC analysis. copernicus.org

In the qualitative analysis, the mass spectrometer fragments the derivatized molecule in a reproducible pattern, known as a mass spectrum, which serves as a chemical fingerprint. nih.gov The mass spectrum of the TMS-derivatized this compound would exhibit characteristic ions, including a molecular ion peak and specific fragment ions resulting from the cleavage of the propyl group, the loss of the TMS group, and fragmentation of the hexanoic acid backbone. For quantitative analysis, selected ion monitoring (SIM) or the use of high-resolution mass spectrometry (HRMS) enhances sensitivity and selectivity, allowing for the detection of trace amounts of the compound in environmental or biological samples. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) |

| Injector Temp. | 250-280 °C |

| Oven Program | Initial temp. 60-80°C, ramped to 280-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred method for analyzing this compound in complex biological matrices like urine and plasma without the need for derivatization. nih.govmdpi.comuni-wuppertal.de This technique offers high sensitivity and specificity, which is essential for biomonitoring studies. nih.govresearchgate.net

The process typically involves a reversed-phase HPLC separation, where the compound is separated from other urinary or plasma components on a C18 or similar column. uni-wuppertal.de The eluent from the HPLC is then introduced into a mass spectrometer, usually employing electrospray ionization (ESI) in negative ion mode, which is highly effective for carboxylic acids. Tandem mass spectrometry (MS/MS) is used for quantification, operating in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. This transition from precursor to product ion is highly specific to the target analyte.

Table 2: Example HPLC-MS/MS Transitions for Phthalate Metabolite Analysis

| Compound Class | Precursor Ion [M-H]⁻ | Product Ion(s) |

|---|---|---|

| Oxidized Phthalate Monoesters | Varies (e.g., m/z 293 for MPHP) | Characteristic fragments (e.g., m/z 121, 167) |

| This compound * | m/z 171.1 | Predicted fragments include loss of H₂O, CO₂, and cleavage products |

This compound possesses a chiral center at the second carbon (C2), meaning it can exist as two non-superimposable mirror images called enantiomers. The biological activity and metabolic fate of these enantiomers can differ significantly. Therefore, chiral chromatographic methods are necessary to separate and quantify each enantiomer individually.

The development of such methods can be approached in two main ways:

Direct Chiral Separation: This involves using a chiral stationary phase (CSP) in either GC or HPLC. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly used in HPLC for this purpose.

Indirect Chiral Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.

The development of these methods is critical for advanced toxicokinetic studies to understand if the metabolism of DPHP is stereoselective and if one enantiomer of this compound is more prevalent or persistent in biological systems.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound, often used to characterize synthesized analytical standards.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The proton on the chiral center (C2) would appear as a multiplet. The methyl protons of the ketone (C6) would be a singlet, while the protons of the propyl group and the hexanoic acid chain would show characteristic multiplets with specific chemical shifts and coupling patterns that confirm their connectivity.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals, corresponding to each of the nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid (C1) and the ketone (C5) would appear at the most downfield chemical shifts (typically >170 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings (e.g., between protons on C2, C3, and C4), while HSQC would correlate each proton signal to its directly attached carbon atom, allowing for a complete and unambiguous assignment of the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~175-180 |

| C2 (CH) | ~45-50 |

| C3 (CH₂) | ~30-35 |

| C4 (CH₂) | ~38-43 |

| C5 (Ketone C=O) | ~208-212 |

| C6 (CH₃) | ~28-32 |

| Propyl-C1' (CH₂) | ~34-38 |

| Propyl-C2' (CH₂) | ~19-23 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgrsc.org The IR spectrum of this compound would be characterized by the distinct vibrational frequencies of its ketone and carboxylic acid groups. rsc.org

The most prominent features in the spectrum would be:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

Another strong, sharp absorption band, typically around 1715-1720 cm⁻¹, corresponding to the C=O stretch of the ketone functional group.

C-H stretching vibrations from the alkyl portions of the molecule would be observed just below 3000 cm⁻¹.

These characteristic absorption bands provide clear evidence for the presence of both the carboxylic acid and ketone functionalities within the molecular structure. rsc.org

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification and structural elucidation of organic molecules such as this compound. Unlike nominal mass spectrometers, HRMS instruments provide mass measurements with high accuracy, typically to within 5 parts per million (ppm), which allows for the determination of the elemental composition of an ion.

For this compound, with the molecular formula C9H16O3, the theoretical exact mass is 172.109944368 Da. nih.gov The high resolving power of HRMS can distinguish this mass from other ions with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in its identification.

In addition to accurate mass measurement of the molecular ion, HRMS is critical for analyzing the fragmentation patterns generated, typically by electron ionization (EI). The fragmentation of this compound is predictable based on its functional groups—a ketone and a carboxylic acid. Energetically unstable molecular ions break apart into smaller, more stable fragment ions. chemguide.co.uk Common fragmentation pathways for this molecule include alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangement. ruc.dknih.gov Alpha-cleavage next to the ketone can result in the loss of a propyl or acetyl group, while cleavage near the carboxylic acid can lead to the loss of hydroxyl (-OH) or carboxyl (-COOH) moieties. libretexts.org The McLafferty rearrangement, a characteristic fragmentation for ketones, can also occur, leading to a specific neutral loss. nih.gov

The precise masses of these fragment ions, as determined by HRMS, provide vital clues for piecing together the molecule's structure and confirming its identity.

Table 1: Theoretical Exact Mass and Potential EI Fragments of this compound

| Ion Description | Molecular Formula of Fragment | Theoretical m/z | Fragmentation Pathway |

| Molecular Ion [M]+• | C9H16O3 | 172.110 | - |

| [M-OH]+ | C9H15O2 | 155.107 | Loss of hydroxyl radical |

| [M-C3H7]+ | C6H9O3 | 129.055 | Alpha-cleavage (loss of propyl radical) |

| [M-COOH]+ | C8H15O | 127.112 | Loss of carboxyl radical |

| [M-C2H3O]+ | C7H13O2 | 129.092 | Alpha-cleavage (loss of acetyl radical) |

| [CH3CO]+ | C2H3O | 43.018 | Acylium ion from alpha-cleavage |

Sample Preparation Protocols for Enhanced Analytical Sensitivity and Specificity

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of this compound, particularly from complex biological matrices like plasma, urine, or tissue extracts. nih.gov The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument, often gas chromatography-mass spectrometry (GC-MS). nih.gov

Extraction Techniques

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common methods for isolating organic acids from aqueous biological samples. nih.gov

Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. jove.com For an acidic compound like this compound, the pH of the aqueous sample can be adjusted to manipulate its solubility. By acidifying the sample, the carboxylic acid is protonated, making it less polar and more soluble in an organic solvent such as ethyl acetate (B1210297) or diethyl ether. libretexts.orgmnstate.edu This allows for its efficient extraction from the aqueous matrix.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient alternative to LLE. mdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent. For keto acids, ion-exchange or reversed-phase sorbents can be used. The analyte is retained on the sorbent while impurities are washed away, after which the purified analyte is eluted with a small volume of a suitable solvent. researchgate.net This process not only cleans the sample but also provides significant concentration.

Derivatization for GC-MS Analysis

Due to its polarity and low volatility, this compound is not directly amenable to GC-MS analysis. nih.gov Chemical derivatization is therefore a mandatory step to increase its volatility and thermal stability. youtube.com A common and effective strategy is a two-step process involving oximation followed by silylation. nih.gov

Oximation: The ketone functional group is first converted to an oxime, typically by reacting it with a reagent like methoxyamine hydrochloride. This step is crucial as it "locks" the keto group, preventing it from undergoing tautomerization into its enol form, which would otherwise lead to multiple derivative peaks and complicate analysis. youtube.com

Silylation: Following oximation, the acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are widely used for this purpose. nih.gov This silylation step drastically reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis. youtube.com

Other derivatization reagents, such as alkyl chloroformates, can also be used to simultaneously derivatize both the keto and carboxylic acid groups. springernature.com For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)oxime can be employed to improve chromatographic performance and enhance ionization efficiency. jst.go.jp

Table 2: Summary of Sample Preparation Protocols for this compound

| Step | Technique | Reagent/Material Examples | Purpose |

| Isolation/Purification | Liquid-Liquid Extraction (LLE) | Ethyl acetate, Diethyl ether | Extracts the analyte from an aqueous matrix into an organic solvent. libretexts.org |

| Isolation/Purification | Solid-Phase Extraction (SPE) | C18 or Ion-Exchange Cartridges | Purifies and concentrates the analyte by selectively retaining it on a solid sorbent. mdpi.comresearchgate.net |

| Derivatization (GC-MS) | Oximation | Methoxyamine hydrochloride (MeOx) | Stabilizes the keto group and prevents tautomerization. youtube.com |

| Derivatization (GC-MS) | Silylation | BSTFA + TMCS | Increases volatility and thermal stability by converting the carboxylic acid to a TMS ester. nih.gov |

| Derivatization (LC-MS) | Oxime Formation | O-(2,3,4,5,6-pentafluorobenzyl)oxime | Improves chromatographic retention and enhances ionization efficiency. jst.go.jp |

Exploration of 5 Oxo 2 Propylhexanoic Acid Analogues and Derivatives in Academic Research

Rational Design Principles for Modifying the 5-Oxo-2-propylhexanoic Acid Scaffold

The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core structure features a ketone and a carboxylic acid, both of which are key functional groups that can participate in various biological interactions.

Key design considerations include:

Bioisosteric Replacement: The carboxylic acid moiety is a common starting point for modification. Bioisosteric replacement with groups such as tetrazoles, hydroxamic acids, or sulfonamides can modulate acidity, membrane permeability, and metabolic stability. cambridgemedchemconsulting.comcambridgemedchemconsulting.com These replacements aim to mimic the charge and hydrogen bonding capabilities of the carboxylic acid while improving drug-like properties. drughunter.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the propyl group and the alkyl chain connecting the ketone and carboxylic acid are crucial for understanding the structure-activity relationships. nih.gov Altering the length, branching, and rigidity of these alkyl chains can significantly impact the molecule's fit within a biological target's binding pocket.

Conformational Restriction: Introducing cyclic structures or double bonds into the alkyl chain can restrict the molecule's conformational flexibility. This can lead to a more favorable binding entropy and increased selectivity for the target protein.

Pharmacophore Modeling: Computational approaches such as pharmacophore modeling can be used to identify the essential structural features required for biological activity. nih.govnih.gov By analyzing the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features, researchers can design new analogues with a higher probability of being active.

Synthetic Routes to Novel Structural Analogues and Conjugates

The synthesis of novel analogues and conjugates of this compound would involve a variety of organic synthesis techniques.

The incorporation of heterocyclic rings is a common strategy to enhance the pharmacological profile of a lead compound. whiterose.ac.uk For the this compound scaffold, heterocyclic moieties could be introduced by reacting the keto group with appropriate reagents. For instance, condensation with hydrazines or hydroxylamines could yield pyrazoles or isoxazoles, respectively.

Modification of the alkyl chain can be achieved through various synthetic methods. nih.govacs.org Alkylation of the carbon atom alpha to the ketone can introduce new substituents. acs.org Cross-coupling reactions could also be employed to attach different alkyl or aryl groups to the chain, allowing for a systematic exploration of the chemical space around the core scaffold. nih.gov

To create peptide and sulfonamide conjugates, the carboxylic acid group of this compound would be the primary point of attachment.

Peptide Conjugates: The carboxylic acid can be activated and coupled with the N-terminus of a peptide or a single amino acid. nih.govacs.orgacs.org This approach can create hybrid molecules that may target specific protein-protein interactions or have improved cell-penetrating properties. The use of peptide isosteres can also be explored to enhance metabolic stability. nih.govacs.orgacs.orgnih.gov

Sulfonamide Conjugates: Sulfonamides can be formed by reacting the carboxylic acid with a primary or secondary amine via a sulfonyl chloride intermediate. acs.orgnih.govthieme-connect.comresearchgate.net This conjugation can introduce a new vector for interaction with biological targets and can also serve as a bioisostere for the carboxylic acid itself.

In Silico and In Vitro Investigation Approaches for Derivative-Target Interactions

The investigation of the interactions between the newly synthesized derivatives and their potential biological targets would involve a combination of computational and experimental methods.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.neted.ac.uknih.gov This method can provide valuable insights into the binding mode and affinity of the designed analogues.

For the derivatives of this compound, molecular docking simulations would be performed against the active site of a chosen target enzyme. The results would be used to:

Predict the binding energy of each derivative, with lower energies generally indicating a more favorable interaction.

Visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Guide the design of new analogues with improved binding affinities.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular docking study of a series of this compound analogues against a hypothetical enzyme target.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5-O-2-PHA-001 | Parent Compound | -5.2 | Arg122, Ser234 |

| 5-O-2-PHA-002 | Tetrazole replacement of COOH | -6.5 | Arg122, Ser234, Tyr250 |

| 5-O-2-PHA-003 | Phenyl group on propyl chain | -7.1 | Arg122, Tyr250, Phe310 |

| 5-O-2-PHA-004 | Peptide conjugate (Gly-Ala) | -8.3 | Arg122, Ser234, Asp150, Leu152 |

| 5-O-2-PHA-005 | Sulfonamide conjugate | -6.8 | Arg122, Gln180, Tyr250 |

Following in silico predictions, in vitro enzymatic assays would be essential to experimentally validate the biological activity of the synthesized compounds. msu.runih.gov These assays would measure the ability of the compounds to inhibit the activity of the target enzyme, providing crucial data for the iterative process of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Relevance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in chemical and biological sciences to understand the relationship between the chemical structures of compounds and their biological activities. nih.gov For novel compounds such as analogues of this compound, QSAR serves as a predictive tool to guide the synthesis of more potent and selective molecules. nih.gov The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

In a typical QSAR study for a series of this compound analogues, a dataset of molecules with known biological activities (e.g., enzyme inhibition constants) would be compiled. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

| Analogue | Modification from this compound | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| 1 | Parent Compound | 2.1 | 172.22 | 54.37 | 15.2 |

| 2 | Ethyl group at C2 instead of propyl | 1.6 | 158.19 | 54.37 | 25.8 |

| 3 | Butyl group at C2 instead of propyl | 2.6 | 186.25 | 54.37 | 8.5 |

| 4 | Phenyl group at C2 instead of propyl | 3.5 | 220.26 | 54.37 | 2.1 |

| 5 | Hydroxyl group at C6 | 1.5 | 188.22 | 74.60 | 30.1 |

| 6 | Methyl ester of carboxylic acid | 2.5 | 186.25 | 45.14 | 12.7 |

Once the descriptors and biological activities are tabulated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the activity. nih.gov For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.8 * LogP - 0.02 * Molecular Weight + c

This equation would suggest that increasing the hydrophobicity (LogP) and decreasing the molecular weight of the analogues could lead to higher biological activity. Such models are then validated to ensure their predictive power. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed to analyze the three-dimensional steric and electrostatic fields of the molecules, providing a more detailed understanding of the structural requirements for activity. nih.govacs.org

Exploratory Biochemical Assays to Probe Enzyme or Receptor Interactions

Following the synthesis of this compound analogues, exploratory biochemical assays are crucial to determine their biological activity and understand their mechanism of action at a molecular level. These assays typically involve measuring the interaction of the compounds with a specific biological target, such as an enzyme or a receptor.

A common type of biochemical assay is an enzyme inhibition assay. For instance, if this compound and its derivatives are hypothesized to be inhibitors of a particular enzyme, their inhibitory potency would be determined. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The general procedure for such an assay involves incubating the target enzyme with its substrate in the presence of varying concentrations of the test compound. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product or the depletion of a substrate over time. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Table 2: Hypothetical Enzyme Inhibition Data for this compound Derivatives

| Derivative | Structural Modification | Target Enzyme | IC50 (µM) |

| A | Parent Compound | Hypothetical Dehydrogenase | 15.2 |

| B | Replacement of keto group with hydroxyl | Hypothetical Dehydrogenase | > 100 (inactive) |

| C | Cyclization of the hexanoic acid chain | Hypothetical Dehydrogenase | 8.9 |

| D | Amide at the carboxylic acid position | Hypothetical Dehydrogenase | 22.4 |

| E | Introduction of a double bond in the propyl chain | Hypothetical Dehydrogenase | 11.5 |

The results from these assays provide valuable structure-activity relationship (SAR) data. For example, the hypothetical data in Table 2 suggests that the keto group is essential for activity, as its replacement with a hydroxyl group leads to a loss of inhibition. Furthermore, cyclization of the main chain appears to enhance potency. This information, in conjunction with QSAR modeling, guides the rational design of next-generation compounds with improved biological activity. Further biochemical studies could also be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to elucidate the specific binding interactions with the target protein through techniques like X-ray crystallography or NMR spectroscopy.

Future Research Trajectories and Academic Significance of 5 Oxo 2 Propylhexanoic Acid Studies

Advancement of Chemoenzymatic and Biocatalytic Synthetic Methods

The synthesis of complex molecules like 5-Oxo-2-propylhexanoic acid is increasingly moving towards greener and more efficient methods. Chemoenzymatic and biocatalytic approaches are at the forefront of this evolution, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Future research in this area will likely focus on identifying and engineering enzymes that can catalyze the specific steps required for the synthesis of this compound. This could involve the use of lipases, ketoreductases, or other enzymes tailored for the specific functional groups of the target molecule. researchgate.net Biocatalytic methods, including both enzymatic catalysis in vitro and whole-cell catalysis in vivo, are promising for the synthesis of various acids. iroatech.com The development of a dual biocatalytic platform, potentially using engineered methyltransferases, could offer an efficient route for the asymmetric alkylation of α-keto acids. nih.govnih.gov

A chemoenzymatic strategy could also be employed, combining the efficiency of enzymatic reactions with selective chemical steps. For instance, a bacterial fatty acid synthase could be used to create a precursor, which is then modified through a chemical reaction like native chemical ligation to yield the final product. nsf.gov

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Application in Synthesis |

|---|---|

| Lipases | Esterification or hydrolysis of precursors |

| Ketoreductases | Stereoselective reduction of ketone groups |

| Transaminases | Introduction of amino groups from keto acids |

Deeper Mechanistic Elucidation of Potential Biochemical Pathways

As a medium-chain fatty acid derivative, this compound could play a role in cellular energy metabolism. Medium-chain fatty acids (MCFAs) are known to be transported to the liver and undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. creative-proteomics.com The metabolism of MCFAs is a critical process for energy generation, especially during fasting or intense physical activity. creative-proteomics.com

Future research will be necessary to determine if this compound is a metabolite in any known biochemical pathway or if it can be metabolized by cells. This would involve metabolomic studies to identify its presence in biological samples and enzymatic assays to identify proteins that can act upon it. Understanding the metabolism of such unique fatty acids can provide insights into both normal physiological processes and potential pathological conditions related to fatty acid metabolism. creative-proteomics.com

The β-oxidation of fatty acids is a complex process involving a series of enzymatic reactions. medlink.com Investigating how a substituted and oxidized fatty acid like this compound interacts with the enzymes of this pathway could reveal novel regulatory mechanisms or substrate specificities.

Development of Advanced Analytical Standards and Reference Materials

Accurate and reproducible research on any chemical compound relies on the availability of high-purity analytical standards. For this compound, the development of certified reference materials is a crucial step for future studies. These standards are essential for the accurate quantification of the compound in various matrices, from in vitro reaction mixtures to complex biological samples. uhplcs.com

Companies that specialize in chemical standards offer a wide range of fatty acid reference materials for research and analysis. uhplcs.comsigmaaldrich.com The development of a specific standard for this compound would involve its synthesis at high purity (>95%) and thorough characterization using techniques like NMR, mass spectrometry, and chromatography. sigmaaldrich.com

The availability of such standards would facilitate the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of this compound. nih.gov

Table 2: Key Components of an Analytical Standard

| Parameter | Description | Importance |

|---|---|---|

| High Purity | Typically >95% | Ensures accurate quantification and avoids interference from impurities. sigmaaldrich.com |

| Comprehensive Data | Includes molecular formula, weight, CAS number, etc. | Provides essential information for identification and method development. sigmaaldrich.com |

| Certified Concentrations | For quantitative standards | Allows for the creation of accurate calibration curves. |

Design of this compound Derivatives as Molecular Probes for Fundamental Biological Processes

The unique structure of this compound makes it a potential scaffold for the design of molecular probes. By attaching fluorescent tags, biotin, or other reporter molecules to the fatty acid, researchers could create tools to investigate various biological processes.

For example, a fluorescently labeled derivative of this compound could be used to visualize its uptake and subcellular localization in living cells. This could provide valuable information about the transport and metabolism of modified fatty acids. The presence of a ketone group offers a specific site for chemical modification, allowing for the attachment of probes via reactions with hydrazine or hydroxylamine derivatives. thermofisher.com

Furthermore, derivatives of this compound could be designed as inhibitors or substrates for enzymes involved in fatty acid metabolism. Such molecules could be used to probe the active sites of these enzymes and to understand their mechanism of action. The synthesis of α-keto amides from α-keto acids is a known chemical transformation that could be adapted for this purpose. organic-chemistry.org

The development of such molecular probes would significantly enhance the academic significance of studying this compound, transforming it from a mere chemical entity into a valuable tool for biological discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-oxo-2-propylhexanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer :

- Step 1 : Start with a ketoester precursor (e.g., methyl 5-oxohexanoate) and perform alkylation using a propyl halide under basic conditions (e.g., NaH in THF).

- Step 2 : Hydrolyze the ester group using aqueous HCl or NaOH to yield the carboxylic acid.

- Optimization : Use Design of Experiments (DOE) to vary temperature, catalyst concentration, and reaction time. Monitor yields via HPLC or GC-MS .

- Validation : Confirm purity through NMR (e.g., absence of propyl halide residuals at δ 1.5–1.7 ppm) and mass spectrometry (expected [M+H]+ = 173.1) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Primary Techniques :

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ 2.3–2.6 ppm for ketone protons; δ 10–12 ppm for COOH) | Confirm functional groups |

| HPLC | C18 column, 0.1% TFA in mobile phase | Purity assessment (≥95%) |

| FT-IR | Peaks at ~1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (COOH) | Structural validation |

- Advanced Cross-Check : High-resolution mass spectrometry (HRMS) to resolve isotopic patterns and rule out isobaric impurities .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS Category 2A/2B for eye/skin irritation) .

- Engineering Controls : Use fume hoods to minimize inhalation risks (acute oral toxicity LD₅₀ > 300 mg/kg).

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions (e.g., unexpected NMR peaks) in this compound synthesis?

- Methodological Answer :

- Step 1 : Rule out tautomerism by comparing D₂O-exchanged NMR spectra (keto-enol tautomers show shifting proton signals).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a peak at δ 5.2 ppm may indicate residual solvent (e.g., THF) rather than product .

- Step 3 : Quantify impurities via LC-MS with a calibration curve (limit of detection < 0.1%) .

Q. What strategies are effective for isolating stereoisomers or regioisomers of this compound derivatives?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for enantiomer separation.

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradient) to isolate diastereomers.

- Validation : Compare experimental optical rotation with computational predictions (e.g., DFT calculations) .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays are suitable for studying these interactions?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against lipoxygenases or cyclooxygenases .

- Binding Studies : Perform surface plasmon resonance (SPR) with immobilized enzyme targets (KD calculation via Langmuir isotherm).

- In Silico Tools : Molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Degradation Pathway | Analysis Method |

|---|---|---|

| pH 2–3 (HCl) | Decarboxylation to 2-propylpentan-5-one | GC-MS (monitor m/z 129.1) |

| pH 10–12 (NaOH) | Hydrolysis to sodium salt | NMR (loss of COOH proton) |

- Storage : Store at –20°C under argon; avoid light (photodegradation via UV-Vis monitoring at 254 nm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., cell line differences).

- Reproducibility Checks : Replicate key studies with controlled variables (e.g., serum-free media, passage number < 20) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.